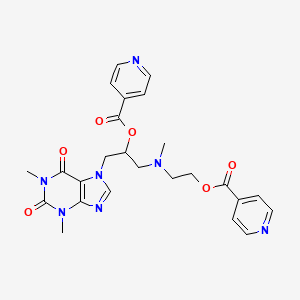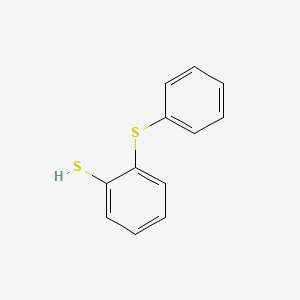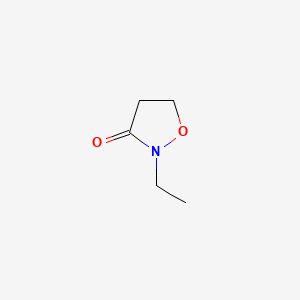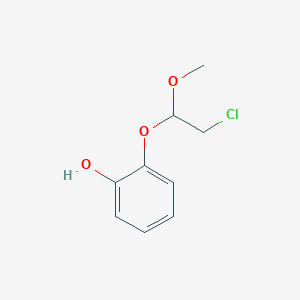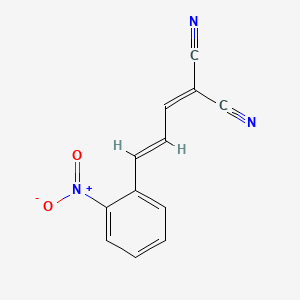
(2-Nitrocinnamylidene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Nitrocinnamylidene)malononitrile is an organic compound known for its unique chemical structure and reactivity. It is a derivative of malononitrile, which is a valuable building block in organic synthesis. The compound is characterized by the presence of a nitro group, a cinnamylidene moiety, and two cyano groups, making it highly reactive and versatile in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Nitrocinnamylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting benzaldehyde derivatives with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as hydrotalcites can be employed to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions: (2-Nitrocinnamylidene)malononitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, such as amino, nitroso, and thiol-substituted compounds .
科学的研究の応用
(2-Nitrocinnamylidene)malononitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Nitrocinnamylidene)malononitrile involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the nitro and cyano groups, which can participate in electron transfer and nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that can modify biological macromolecules, such as proteins and nucleic acids .
類似化合物との比較
Malononitrile: A simpler analog without the nitro and cinnamylidene groups.
Benzylidenemalononitrile: Similar structure but lacks the nitro group.
Cinnamylidenemalononitrile: Similar structure but lacks the nitro group.
Uniqueness: (2-Nitrocinnamylidene)malononitrile is unique due to the presence of both the nitro and cinnamylidene groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in chemistry, biology, and industry .
特性
CAS番号 |
41122-42-3 |
|---|---|
分子式 |
C12H7N3O2 |
分子量 |
225.20 g/mol |
IUPAC名 |
2-[(E)-3-(2-nitrophenyl)prop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C12H7N3O2/c13-8-10(9-14)4-3-6-11-5-1-2-7-12(11)15(16)17/h1-7H/b6-3+ |
InChIキー |
KWNBVBVINZVSFN-ZZXKWVIFSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C/C=C(C#N)C#N)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C(=C1)C=CC=C(C#N)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)

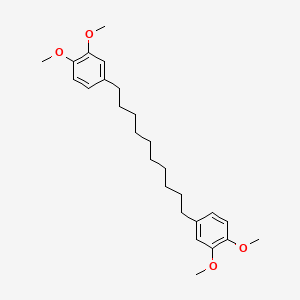
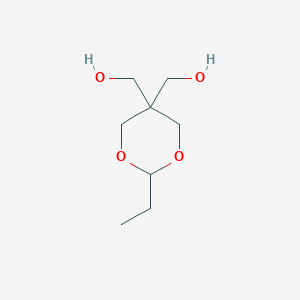
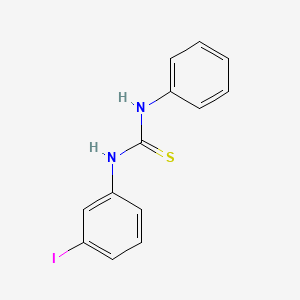
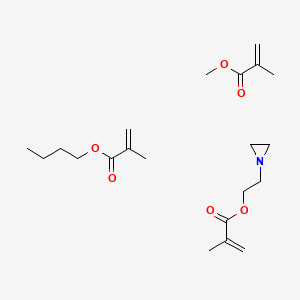

![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
